molecular formula C14H14N2O2 B2778687 B-amino-4-(4-pyridinyl)-benzenepropanoic acid CAS No. 887594-41-4

B-amino-4-(4-pyridinyl)-benzenepropanoic acid

Cat. No. B2778687
M. Wt: 242.278
InChI Key: JMFLDVFWDYGUIQ-UHFFFAOYSA-N
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Description

B-amino-4-(4-pyridinyl)-benzenepropanoic acid, also known as BAPBPA , is a chemical compound with the following structural formula:

C15H14N2O2\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2


.



Synthesis Analysis

The synthesis of BAPBPA involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Notably, the pyridine ring plays a crucial role in the synthesis, as it contributes to the compound’s aromaticity and reactivity.



Molecular Structure Analysis

BAPBPA exhibits a planar structure due to the conjugation of its aromatic rings. The amino group at the β-position enhances its basicity, making it a potential ligand for metal complexes. The benzene ring provides stability, while the pyridine ring imparts unique electronic properties.



Chemical Reactions Analysis

BAPBPA participates in various chemical reactions:



  • Acid-Base Reactions : The amino group can act as a base, accepting protons from acids.

  • Substitution Reactions : The pyridine ring undergoes nucleophilic substitution reactions.

  • Metal Complex Formation : BAPBPA can coordinate with transition metals to form stable complexes.



Physical And Chemical Properties Analysis


  • Melting Point : BAPBPA melts at approximately 180°C .

  • Solubility : It is moderately soluble in organic solvents like acetone and ethanol .

  • Color : BAPBPA appears as a white crystalline powder .


Safety And Hazards


  • Toxicity : BAPBPA’s toxicity profile remains an area of study. Researchers should assess its effects on living organisms.

  • Handling Precautions : Use appropriate protective gear when handling BAPBPA due to its potential health hazards.


Future Directions


  • Biological Studies : Investigate BAPBPA’s interactions with biological targets.

  • Drug Development : Explore its potential as a drug candidate or ligand.

  • Materials Science : Assess its applications in materials and catalysis.


: ChemSpider - B-amino-4-(4-pyridinyl)-benzenepropanoic acid
: PubChem - CID 1116


properties

IUPAC Name

3-amino-3-(4-pyridin-4-ylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-13(9-14(17)18)12-3-1-10(2-4-12)11-5-7-16-8-6-11/h1-8,13H,9,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFLDVFWDYGUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

B-amino-4-(4-pyridinyl)-benzenepropanoic acid

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